molecular formula C15H14O3S B12794699 4-(((4-Methoxyphenyl)thio)methyl)benzoic acid CAS No. 110046-23-6

4-(((4-Methoxyphenyl)thio)methyl)benzoic acid

Cat. No.: B12794699
CAS No.: 110046-23-6
M. Wt: 274.3 g/mol
InChI Key: MPVJYMCPFTXDOZ-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)thio)methyl)benzoic acid is an organic compound with the molecular formula C15H14O3S It consists of a benzoic acid core with a methoxyphenylthio group attached to the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)benzoic acid typically involves the reaction of 4-methoxyphenylthiol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-methoxyphenylthiol reacts with a benzylic halide derivative of benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Methoxyphenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(((4-Methoxyphenyl)thio)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-(((4-Methoxyphenyl)thio)methyl)benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    This compound sulfone: Similar structure but with a sulfone group instead of a thioether.

Uniqueness

This compound is unique due to its combination of a methoxyphenylthio group and a benzoic acid core. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

110046-23-6

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C15H14O3S/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

MPVJYMCPFTXDOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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